1-Bromo-3-ethynyl-5-fluorobenzene

Descripción

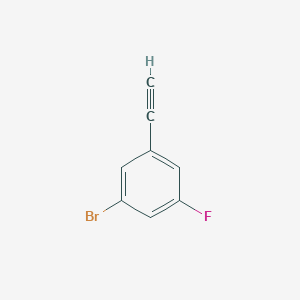

1-Bromo-3-ethynyl-5-fluorobenzene is a brominated aromatic compound featuring an ethynyl (-C≡CH) group and fluorine substituents at positions 1, 3, and 5 on the benzene ring. Bromine and fluorine substituents enhance electron-withdrawing effects, making the compound suitable for synthesizing pharmaceuticals or advanced materials .

Propiedades

IUPAC Name |

1-bromo-3-ethynyl-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHUIPLPPXKXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Brominated and fluorinated benzene derivatives are often used in organic synthesis, particularly in cross-coupling reactions. They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 1-Bromo-3-ethynyl-5-fluorobenzene likely involves its participation in electrophilic aromatic substitution reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.

Biochemical Pathways

It’s worth noting that brominated and fluorinated benzene derivatives are often involved in suzuki–miyaura cross-coupling reactions. These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and thus, this compound could potentially affect a variety of biochemical pathways depending on the context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the polarity of the solvent, temperature, and the nature of the electrophile.

Actividad Biológica

1-Bromo-3-ethynyl-5-fluorobenzene is an aromatic compound with potential applications in medicinal chemistry and molecular biology. Its unique structural features, including a bromine atom and an ethynyl group, suggest a variety of biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential implications in drug development.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula: C₈H₆BrF

- Molecular Weight: 201.04 g/mol

- Boiling Point: 246 °C

- Melting Point: 62-66 °C

The presence of both bromine and fluorine atoms contributes to its reactivity, particularly in electrophilic substitution reactions and cross-coupling reactions commonly used in organic synthesis .

The biological activity of this compound can be attributed to its ability to participate in various biochemical pathways:

1. Electrophilic Aromatic Substitution:

- The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and fluorine substituents, which enhance its reactivity .

2. Cross-Coupling Reactions:

- It is involved in Suzuki-Miyaura cross-coupling reactions, which are vital for synthesizing complex organic molecules, including pharmaceuticals .

3. Interaction with Biomolecules:

- Preliminary studies suggest that it may interact with various biomolecules, potentially influencing metabolic pathways .

In Vitro Studies

A study conducted by Soffers et al. (1994) investigated the metabolism of 1-bromo-3-fluorobenzene in Wistar rats. The results indicated that following oral administration, the compound was metabolized to several conjugates, primarily through glutathione conjugation pathways. The urinary recovery of fluorine after exposure was approximately 78%, indicating significant metabolic processing .

Toxicity and Safety Profile

Current research indicates a lack of comprehensive toxicity data for this compound. Available studies have not identified significant acute or chronic toxicity effects in animal models. However, further investigation is warranted to fully understand its safety profile .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-3-chloro-5-fluorobenzene | Chlorine instead of ethynyl | Moderate antibacterial activity |

| 1-Bromo-4-(bromomethyl)benzene | Additional bromine substituent | Notable antifungal properties |

| 1-Bromo-3-fluorobenzene | Lacks ethynyl group | Limited data on biological activity |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Bromo-3-ethynyl-5-fluorobenzene serves as a versatile building block in various scientific research applications:

1. Organic Synthesis

- It is utilized as a precursor for synthesizing complex organic molecules. The presence of the ethynyl group allows for further functionalization through various coupling reactions.

- Example Reaction : It can participate in Sonogashira coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

2. Medicinal Chemistry

- The compound acts as an intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for potential therapeutic applications.

- Case Study : Research has indicated that derivatives of this compound exhibit antitumor activity, making them candidates for further medicinal development.

3. Material Science

- In the field of materials science, this compound is used to synthesize molecular materials with specific electronic properties, which are essential for developing organic electronic devices.

- Application Example : Its derivatives can be integrated into polymers to enhance conductivity or optical properties.

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of derivatives synthesized from this compound. The results indicated that certain derivatives showed significant inhibition of cancer cell proliferation in vitro, suggesting their potential as therapeutic agents.

Case Study 2: Organic Electronics

Research on the integration of this compound into polymer matrices demonstrated improved charge transport properties, highlighting its role in developing next-generation organic light-emitting diodes (OLEDs).

Comparación Con Compuestos Similares

Key Insights:

Reactivity :

- The ethynyl group in this compound distinguishes it from analogs like 1-bromo-3-chloro-5-fluorobenzene, enabling catalytic coupling reactions (e.g., forming carbon-carbon bonds) .

- Nitro and methoxy groups in 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene create strong electron-withdrawing effects, reducing electrophilic substitution activity compared to ethynyl derivatives .

Physicochemical Properties: The density and refractive index of 1-bromo-3-chloro-5-fluorobenzene (1.72 g/cm³, 1.5470) suggest higher molecular packing than ethynyl analogs .

Safety and Hazards :

- Brominated aromatics like 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene carry multiple hazard warnings (e.g., toxicity if swallowed, skin/eye irritation), suggesting similar risks for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.